molecular formula C10H14N2OSi B2914175 2-(Pyridin-2-yl)-2-[(trimethylsilyl)oxy]acetonitrile CAS No. 71189-77-0

2-(Pyridin-2-yl)-2-[(trimethylsilyl)oxy]acetonitrile

Cat. No.: B2914175
CAS No.: 71189-77-0
M. Wt: 206.32
InChI Key: CCGQMBNGDWDQFC-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)-2-[(trimethylsilyl)oxy]acetonitrile is a versatile organosilicon building block valuable in synthetic organic chemistry. Its molecular structure incorporates both a pyridyl moiety, which can act as a coordinating ligand or facilitate further functionalization, and a protected cyanohydrin (trimethylsilyloxyacetonitrile) group. This unique combination makes it a valuable synthon for the construction of more complex nitrogen-containing heterocycles and pharmaceutical intermediates. The trimethylsilyl group enhances the compound's stability and alters its solubility profile, potentially increasing its lipophilicity to facilitate reactions in organic solvents. As with all fine chemicals, proper storage conditions are critical to maintain stability and purity; this reagent should be stored in a cool, dry place, protected from moisture and incompatible materials. This product is intended For Research Use Only and is not classified as a medicinal product or intended for human or veterinary use. Researchers should consult the safety data sheet (SDS) and certificate of analysis (COA) for detailed handling, hazard, and specification information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-2-yl-2-trimethylsilyloxyacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OSi/c1-14(2,3)13-10(8-11)9-6-4-5-7-12-9/h4-7,10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGQMBNGDWDQFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(C#N)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)-2-[(trimethylsilyl)oxy]acetonitrile typically involves the reaction of 2-pyridinecarboxaldehyde with trimethylsilyl cyanide in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic addition of the cyanide ion to the aldehyde, followed by silylation of the resulting hydroxyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)-2-[(trimethylsilyl)oxy]acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The trimethylsilyloxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst can be used.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the chemical compound 2-(Pyridin-2-yl)-2-[(trimethylsilyl)oxy]acetonitrile:

Basic Information
this compound has the CAS No. 71189-77-0 and the molecular formula C10H14N2OSiC_{10}H_{14}N_2OSi . The molecular weight of the compound is 206.32 .

Availability
this compound is temporarily out of stock from at least one supplier, BLD Pharm .

Potential applications

  • Medicinal Chemistry: Pyridine derivatives are used in medicinal chemistry for creating synthetic agonists . For example, 2-(Pyridin-2-yl) derivatives have been utilized in research to discover potent GPR88 agonists .
  • Treatment of Cell Proliferative Disorders: Substituted 2-aminopyridines, a structural class to which this compound may relate, are useful in treating cell proliferative disorders, such as cancer, restenosis, and rheumatoid arthritis .
  • Anti-inflammatory and Anti-infective Agents: Related compounds have demonstrated utility in treating inflammation, inflammatory diseases, and as anti-infective agents .
  • Chemoprotective Agents: Some compounds of the same class may act as chemoprotective agents by inhibiting the cell cycle progression of normal cells .

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)-2-[(trimethylsilyl)oxy]acetonitrile depends on its specific application In organic synthesis, it acts as a versatile intermediate that can undergo various transformations

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Acetonitrile Core

Silyloxy-Acetonitrile Derivatives

The trimethylsilyl (TMS) group is a common protective moiety in acetonitrile derivatives. Key comparisons include:

Compound Name Molecular Formula Substituent (R) Key Spectral Data (¹H NMR, δ ppm) Source
2-(Pyridin-2-yl)-2-[(TMS)oxy]acetonitrile C₁₄H₂₁NO₄Si Pyridin-2-yl Not explicitly reported; GC-MS: m/z 295 [M]⁺
2-Phenyl-2-[(TMS)oxy]acetonitrile C₁₁H₁₅NOSi Phenyl δ 0.181 (s, 9H, TMS), 5.503 (s, 1H, CH)
2-(4-Chlorophenyl)-2-[(TMS)oxy]acetonitrile C₁₁H₁₄ClNOSi 4-Chlorophenyl δ 0.25 (s, 9H, TMS), 5.47 (s, 1H, CH)
2-(4-Isopropylphenyl)-2-[(TMS)oxy]acetonitrile C₁₄H₂₁NOSi 4-Isopropylphenyl CAS: 824940-92-3; no spectral data
2-(Furan-2-yl)-2-[(TMS)oxy]acetonitrile C₉H₁₃NO₂Si Furan-2-yl δ 0.226 (s, 9H, TMS), 5.559 (s, 1H, CH)

Key Observations :

  • Electron-withdrawing substituents (e.g., 4-chlorophenyl) deshield the CH proton, shifting its resonance upfield (δ 5.47) compared to phenyl (δ 5.50) or furyl (δ 5.56) analogs .
  • Bulkier substituents (e.g., 4-isopropylphenyl) may sterically hinder reactivity but lack reported data for direct comparison .
Silyl Group Variations

Replacing TMS with tert-butyldimethylsilyl (TBS) alters stability and reactivity:

  • 2-(3-{[TBS-oxy]methyl}pyridin-2-yl)-2-(4-methoxyphenyl)acetonitrile ():
    • Synthesized in 74% yield; TBS offers enhanced hydrolytic stability compared to TMS.
    • ¹H NMR: δ 0.230 (s, 9H, TBS), 5.117–5.132 (m, CH) .
  • 2-(Pyridin-2-yl)-2-[(TMS)oxy]acetonitrile :
    • Lower stability under acidic/basic conditions due to smaller silyl group .

Pyridine-Containing Acetonitrile Derivatives

Non-Silylated Pyridinyl Acetonitriles
Compound Name Molecular Formula Substituent Key Properties Source
2-(Pyridin-3-yl)acetonitrile C₇H₆N₂ Pyridin-3-yl Boiling point: N/A; storage: 2–8°C under inert gas
5-Nitro-2-pyridineacetonitrile C₇H₅N₃O₂ 5-Nitro-pyridin-2-yl Melting point: 66–66.5°C; density: 1.351 g/cm³
2-[(Pyridin-2-yl)amino]acetonitrile C₇H₇N₃ Pyridin-2-ylamino Molecular weight: 133.15 g/mol; no boiling point

Key Observations :

  • Nitro groups (e.g., 5-Nitro-2-pyridineacetonitrile) increase density and melting points due to enhanced intermolecular interactions .
  • Amino substituents (e.g., 2-[(Pyridin-2-yl)amino]acetonitrile) introduce hydrogen-bonding capabilities, affecting solubility .

Key Observations :

  • Ruthenium-catalyzed cyanosilylation () is effective for introducing the TMS group but may require optimization for pyridinyl substrates.
  • TBS-protected derivatives () show higher synthetic yields and stability, albeit with increased molecular weight.

Biological Activity

2-(Pyridin-2-yl)-2-[(trimethylsilyl)oxy]acetonitrile is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential applications in medicinal chemistry.

The molecular formula of this compound is C11H16N2OSi. It is characterized by the presence of a pyridine ring and a trimethylsilyl ether group, which may influence its solubility and reactivity in biological systems.

Synthesis

The synthesis of this compound has been documented in various studies. One notable method involves the reaction of pyridine derivatives with trimethylsilyl cyanide under controlled conditions, yielding high purity products with significant yields (up to 96%) . The compound is typically obtained as an oil, which simplifies purification processes.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer activity. For instance, derivatives containing pyridine moieties have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . This inhibition can lead to reduced cell proliferation in various cancer cell lines.

Table 1: Summary of Anticancer Activity

CompoundTarget KinaseEffect on Cell ProliferationReference
2-(Pyridin-2-yl)-...CDK4Inhibition observed
Analogous Pyridine Deriv.Multiple CDKsReduced viability in HeLa

Antimicrobial Activity

Studies on similar pyridine-containing compounds suggest potential antimicrobial properties. Schiff bases derived from pyridine have demonstrated efficacy against various bacterial strains, indicating that modifications to the pyridine structure can enhance biological activity .

Table 2: Antimicrobial Activity Overview

CompoundBacterial StrainZone of Inhibition (mm)Reference
Pyridine Schiff BaseE. coli15
Copper ComplexesStaphylococcus aureus18

Case Studies

A notable case study involved the evaluation of a series of pyridine-based compounds against cancer cell lines such as HeLa and HCT116. The results indicated that these compounds exhibited selective cytotoxicity, with some derivatives showing IC50 values in the low micromolar range, supporting their potential as therapeutic agents .

The biological activity of this compound may be attributed to its ability to modulate key enzymatic pathways involved in cell growth and division. The interaction with CDKs suggests a mechanism where the compound can disrupt normal cell cycle progression, leading to apoptosis in cancerous cells.

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